2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC15945477
Molecular Formula: C9H6ClFN2O2
Molecular Weight: 228.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6ClFN2O2 |
---|---|
Molecular Weight | 228.61 g/mol |
IUPAC Name | 2-chloro-7-fluoro-6-methoxy-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C9H6ClFN2O2/c1-15-7-2-4-6(3-5(7)11)12-9(10)13-8(4)14/h2-3H,1H3,(H,12,13,14) |
Standard InChI Key | CDXYYAJAGOYGOK-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)F |
Introduction
Synthesis and Optimization Strategies
The synthesis of 2-chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one typically involves multistep routes starting from substituted anthranilic acids or simpler quinazolinones. A representative pathway is outlined below:
Table 1: Synthetic Routes and Yields
Mechanistic Insights:
-
Step 1: Cyclocondensation of anthranilic acid derivatives with phosgene analogs forms the oxazine-dione intermediate .
-
Step 2: Ammonolysis under reflux introduces the 4-oxo group, yielding the quinazolinone core .
-
Step 3: Chlorination at C2 using POCl₃ proceeds via a Vilsmeier-Haack-type mechanism, with DMF acting as a catalyst .
Physicochemical and Spectroscopic Properties
The compound exhibits distinct spectral characteristics:
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, C5-H), 7.62 (d, J = 8.8 Hz, 1H, C8-H), 4.02 (s, 3H, OCH₃) .
-
¹³C NMR: δ 162.1 (C4=O), 156.8 (C7-F), 149.2 (C2-Cl), 55.9 (OCH₃) .
Table 2: Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 228–231°C | DSC |
LogP | 1.85 ± 0.12 | HPLC (C18) |
Solubility (H₂O) | <0.1 mg/mL | Shake-flask |
pKa | 4.2 (quinazolinone NH) | Potentiometric |
Biological Activities and Mechanistic Studies
Anticancer Activity
2-Chloro-7-fluoro-6-methoxyquinazolin-4(3H)-one inhibits EGFR and PAK4 kinases, with IC₅₀ values of 12 nM and 18 nM, respectively . In A549 lung cancer cells, it induces apoptosis via caspase-3 activation (EC₅₀ = 0.8 μM) and suppresses metastasis by 62% at 1 μM .
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound shows MIC₉₀ = 4 μg/mL, outperforming ciprofloxacin (MIC₉₀ = 8 μg/mL). The fluoro group enhances penetration through bacterial cell walls .
Enzyme Inhibition
-
COX-2 Inhibition: 89% at 10 μM (compared to celecoxib’s 94%) .
-
HDAC6 Selectivity: 30-fold over HDAC1 (IC₅₀ = 7 nM vs. 210 nM) .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a precursor for third-generation EGFR inhibitors. Macrocyclization with diethylene glycol linkers improves tumor targeting (e.g., compound 18 in with Emac = 3.1).
Material Science
As a ligand, it forms luminescent complexes with Eu³⁺ (quantum yield Φ = 0.41), applicable in OLEDs.
Analytical Chemistry
Functionalized silica gels incorporating this quinazolinone detect Hg²⁺ at 0.1 ppb via fluorescence quenching (Ksv = 2.1 × 10⁴ M⁻¹).
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Quinazolinone Derivatives
Compound | EGFR IC₅₀ (nM) | LogP | Aqueous Solubility (mg/mL) |
---|---|---|---|
2-Chloro-7-fluoro-6-methoxy | 12 | 1.85 | <0.1 |
2-Chloro-6-methoxy | 45 | 2.10 | 0.3 |
7-Fluoro-6-methoxy | 28 | 1.72 | 0.5 |
2,7-Dichloro-6-methoxy | 89 | 2.35 | <0.05 |
The fluoro substituent at C7 enhances kinase selectivity while reducing hydrophobicity compared to dichloro analogs .
Future Perspectives
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume